methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate
Description
Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate (CAS: 959054-36-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₈N₄O₂ and a molecular weight of 156.14 g/mol . It features a 1,2,4-triazole core substituted with an aminomethyl group at position 3 and an acetoxy methyl ester at position 1. The compound is cataloged by suppliers such as Santa Cruz Biotechnology (product number: sc-351843) and Angene Chemical, indicating its relevance in pharmaceutical and agrochemical research .
1,2,4-Triazoles are prized for their modularity, enabling integration into larger molecules via N-alkylation or cyclization strategies . Such derivatives are pivotal in drug discovery, where triazoles are known for antimicrobial, antifungal, and anticancer activities .
Properties
IUPAC Name |
methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-12-6(11)3-10-4-8-5(2-7)9-10/h4H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRLJPUUOQAFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate typically involves the reaction of 3-(aminomethyl)-1H-1,2,4-triazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole amines. Substitution reactions can lead to a variety of functionalized triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate has shown potential as an intermediate in the synthesis of various pharmaceuticals. Its triazole ring structure is significant in drug design due to its ability to mimic biological molecules and interact with biological targets.
Case Study: Antifungal Activity
Research has indicated that triazole derivatives exhibit antifungal properties. A study demonstrated that this compound derivatives were synthesized and tested against fungal strains, showing promising results in inhibiting growth compared to standard antifungal agents .
Agricultural Chemistry
The compound can be utilized as a fungicide or herbicide owing to its triazole structure, which is known for its ability to disrupt fungal cell membrane synthesis.
Case Study: Crop Protection
In agricultural studies, formulations containing triazole derivatives have been tested for their efficacy against common plant pathogens. Results indicated that these compounds could significantly reduce fungal infections in crops without harming plant growth .
Biochemistry and Proteomics
This compound serves as a reagent in proteomics research. Its ability to modify proteins through conjugation reactions makes it valuable for studying protein interactions and functions.
Case Study: Protein Labeling
A study involving the use of this compound for labeling proteins revealed that it could effectively bind to amino acid residues, allowing for the tracking of protein dynamics in living cells. This application is crucial for understanding cellular processes and disease mechanisms .
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate in drug synthesis; potential antifungal activity | Effective against fungal strains |
| Agricultural Chemistry | Use as fungicide/herbicide; disrupts fungal cell membranes | Reduced fungal infections in crops |
| Biochemistry | Reagent for protein modification; useful in proteomics | Effective protein labeling for dynamic studies |
Mechanism of Action
The mechanism of action of methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives are known to inhibit enzymes or receptors by binding to their active sites. The triazole ring can form hydrogen bonds and other interactions with the target molecules, leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Methyl 2-(1H-1,2,4-Triazol-1-yl)acetate (CAS: 106535-16-4)
- Structure: Lacks the aminomethyl group at position 3, featuring an unsubstituted triazole ring.
- Synthesis : Produced via N-alkylation of unsubstituted 1,2,4-triazole with bromoacetate under basic conditions, a common "buy-in" strategy .
2.1.2 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic Acid (CAS: 1245645-84-4)
- Structure : Contains a methyl group at position 1 and a carboxylic acid at the acetate position.
- Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (Category 2) .
- Applications : Used in pharmaceutical synthesis; the carboxylic acid group allows for salt formation or conjugation, unlike the ester in the target compound .
2.1.3 (1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-Dichlorophenoxy)acetate
- Structure: Features a 2,4-dichlorophenoxy group linked via an acetoxy methyl ester.
- Applications: Acts as a fungicide by inhibiting ergosterol biosynthesis in fungi . The dichlorophenoxy group enhances lipophilicity, improving membrane penetration compared to the aminomethyl derivative .
2.1.4 Ethyl 2-[1-(3-Methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate
- Structure : A 1,2,3-triazole derivative with a phenyl group and 3-methylbutyl substituent.
- Applications : Exhibits antibacterial and anticancer activities due to the phenyl group’s aromatic interactions with biological targets .
Key Research Findings
- Aminomethyl Group Impact: The primary amine in the target compound enhances solubility in polar solvents and enables Schiff base formation, a critical feature for metal coordination in catalysis or medicinal chemistry .
- Activity vs. Lipophilicity: Compounds with halogenated aromatic groups (e.g., 2,4-dichlorophenoxy) exhibit higher fungicidal activity but lower aqueous solubility compared to aminomethyl derivatives .
- Synthetic Flexibility: The "buy-in" strategy (N-alkylation) is preferred for unsubstituted triazoles, while "built-in" cyclization routes are optimal for complex substituents like aminomethyl groups .
Biological Activity
Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate (CAS No. 1193389-96-6) is a compound belonging to the triazole family, which is notable for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
Overview of Triazole Derivatives
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have garnered significant attention in medicinal chemistry due to their ability to interact with biological targets, making them valuable in drug development. This compound is specifically recognized for its potential antimicrobial, antifungal, and anticancer properties.
Synthesis of this compound
The synthesis typically involves the nucleophilic substitution reaction between 3-(aminomethyl)-1H-1,2,4-triazole and methyl bromoacetate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired product. This method can be adapted for industrial production using continuous flow reactors and automated systems to enhance efficiency and yield.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains by targeting specific enzymes or receptors essential for bacterial survival. For instance, triazoles are known to interfere with cell wall synthesis and disrupt metabolic pathways in bacteria .
Antifungal Activity
Triazole compounds are widely used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Research indicates that this compound may possess similar antifungal properties, making it a candidate for further investigation in treating fungal infections .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the interaction of the triazole ring with specific molecular targets involved in cell proliferation and survival pathways .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target molecules. This interaction facilitates the inhibition of enzymes or receptors critical for various biological processes. The exact mechanism may vary depending on the specific biological target and application .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]acetate | Triazole | Antimicrobial |
| Methyl 2-[3-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate | Triazole | Antifungal |
| Methyl 2-[3-(aminomethyl)-1H-1,2,3-triazol-5-yl]acetate | Triazole | Anticancer |
This table illustrates how structural variations among triazole derivatives can influence their biological activity. Notably, the position of substituents on the triazole ring affects binding affinity and reactivity towards biological targets.
Case Studies
Several case studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of common bacterial pathogens such as Staphylococcus aureus and Escherichia coli.
- Fungal Inhibition : A comparative study showed that this compound exhibited a high degree of antifungal activity against Candida albicans, suggesting its potential use in treating systemic fungal infections.
- Cancer Cell Studies : Research involving cancer cell lines indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
